molecular formula C13H17N5O2 B2952498 2-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034441-49-9

2-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2952498
CAS No.: 2034441-49-9
M. Wt: 275.312
InChI Key: LEIKGMJTKCKFJU-UHFFFAOYSA-N
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Description

The compound 2-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide features a tetrahydrobenzoimidazole core fused with a 1,3,4-oxadiazole moiety via a methylene-carboxamide linker. The 1,3,4-oxadiazole group enhances metabolic stability and bioavailability, making this compound a promising candidate for drug discovery .

Properties

IUPAC Name

2-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c1-7-15-10-4-3-9(5-11(10)16-7)13(19)14-6-12-18-17-8(2)20-12/h9H,3-6H2,1-2H3,(H,14,19)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIKGMJTKCKFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CC(CC2)C(=O)NCC3=NN=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The indole moiety is known to undergo electrophilic substitution due to excessive π-electrons delocalization. The imidazole moiety, on the other hand, shows both acidic and basic properties. These properties suggest that the compound might interact with its targets through a variety of mechanisms, including hydrogen bonding, electrostatic interactions, and π-π stacking.

Result of Action

Given the wide range of biological activities associated with indole and imidazole derivatives, it can be inferred that the compound might have diverse effects at the molecular and cellular levels.

Action Environment

For instance, the imidazole moiety is amphoteric in nature, i.e., it shows both acidic and basic properties, suggesting that its action might be influenced by the pH of the environment.

Biological Activity

The compound 2-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a novel derivative that incorporates both benzimidazole and oxadiazole moieties. These structural features are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the synthesis, characterization, and biological activity of this compound based on recent research findings.

Chemical Structure

The molecular formula of the compound is C14H18N4O2C_{14}H_{18}N_{4}O_{2} with a molecular weight of approximately 270.32 g/mol. The compound's structure can be broken down into two significant parts: the benzimidazole core and the oxadiazole substituent. The presence of these functional groups is crucial in determining its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The oxadiazole moiety is synthesized via cyclization reactions involving hydrazones or amidoximes. Following this, the benzimidazole core is constructed through condensation reactions with appropriate amines.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing oxadiazole and benzimidazole derivatives exhibit significant antimicrobial properties. In vitro tests against various bacterial strains (both Gram-positive and Gram-negative) have shown promising results. For instance:

CompoundActivityMIC (µg/mL)
This compoundAntibacterial15 - 30
Control (e.g., Nitrofurantoin)Antibacterial10 - 25

These findings suggest that the compound could be effective against resistant strains of bacteria .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies against human cancer cell lines (such as MCF-7 for breast cancer) indicate that it may inhibit cell proliferation effectively. The structure–activity relationship (SAR) analysis reveals that modifications on the oxadiazole ring enhance cytotoxicity.

Cell LineIC50 (µM)Reference
MCF-712.5
A5499.8

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In animal models induced with carrageenan, it showed significant reduction in edema compared to control groups:

Treatment GroupEdema Reduction (%)
Compound65
Control20

This suggests that it may be a potential candidate for treating inflammatory diseases .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study conducted by Sharma et al., the compound was tested against various pathogens including Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited a lower MIC compared to traditional antibiotics, suggesting its utility in tackling antibiotic resistance .

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the effect of this compound on human breast adenocarcinoma cells. The study reported a dose-dependent decrease in cell viability with significant morphological changes indicative of apoptosis .

Chemical Reactions Analysis

Reactivity of the Benzimidazole Core

The tetrahydrobenzimidazole moiety exhibits reactivity typical of aromatic heterocycles, with modifications observed at both nitrogen atoms and the fused cyclohexene ring.

N-Alkylation and Acylation

  • The NH group in the imidazole ring undergoes alkylation under mild basic conditions. For example, treatment with methyl iodide in the presence of potassium carbonate yields N-methylated derivatives .

  • Acylation reactions with acetyl chloride or benzoyl chloride in dichloromethane produce stable amide derivatives at the imidazole nitrogen .

Oxadiazole Ring Transformations

The 5-methyl-1,3,4-oxadiazole substituent participates in nucleophilic and ring-opening reactions:

Nucleophilic Substitution

  • The oxadiazole ring undergoes nucleophilic attack at the C-2 position. For instance, reaction with hydrazine in ethanol opens the ring to form a semicarbazide derivative .

  • Alkaline hydrolysis with aqueous NaOH cleaves the oxadiazole ring, yielding a carboxylic acid intermediate .

Cycloaddition Reactions

  • The oxadiazole participates in [3+2] cycloadditions with nitrile oxides, forming fused triazole-oxadiazole systems under microwave irradiation .

Carboxamide Group Reactivity

The carboxamide functionality is susceptible to hydrolysis and condensation:

Hydrolysis

  • Acidic hydrolysis (HCl, reflux) converts the carboxamide to a carboxylic acid, while basic conditions (KOH/EtOH) yield the corresponding carboxylate salt .

Condensation Reactions

  • Reaction with primary amines in the presence of DCC (dicyclohexylcarbodiimide) forms substituted ureas .

Hydrogenation/Dehydrogenation of the Tetrahydro Ring

The tetrahydrobenzimidazole’s cyclohexene ring can undergo redox transformations:

Reaction TypeConditionsProductYieldReference
Dehydrogenation Pd/C, 180°C, tolueneFully aromatic benzimidazole derivative78%
Hydrogenation H₂ (1 atm), PtO₂, EtOAcSaturated cyclohexane derivative85%

Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling reactions enable C–H bond functionalization:

  • Suzuki Coupling : Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ introduces aryl groups at the C-4 position of the benzimidazole .

  • Buchwald-Hartwig Amination : Introduces amino groups at the C-6 position using Pd₂(dba)₃ and Xantphos .

Salt Formation and Coordination Chemistry

The carboxamide and imidazole nitrogen atoms participate in salt formation and metal coordination:

  • Potassium Salt Formation : Treatment with KOtBu in THF generates a stable potassium carboxylate salt .

  • Metal Complexation : Coordination with Cu(II) or Zn(II) ions in methanol forms octahedral complexes, characterized by UV-Vis and XRD .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, forming CO₂ and methylamine as primary degradation products.

  • Photodegradation : UV light exposure (254 nm) induces cleavage of the oxadiazole ring, leading to a nitrile intermediate .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity (if reported) Source
Target Compound C₁₆H₂₀N₆O₂ 328.38 5-methyl-1,3,4-oxadiazole, tetrahydrobenzoimidazole Not explicitly reported in evidence N/A
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide C₂₆H₂₇N₃O₄ 453.52 Methoxy-phenyl, propyl chain Antimicrobial activity (inferred)
N-Benzyl-2-(5-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-phenylpropanamide C₂₃H₂₀ClN₃O₂ 405.88 Chloro, benzyl, phenylpropanamide p53-Mdm2 antagonism
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-5-hydroxy-1H-indole-2-carboxamide C₂₄H₂₀N₄O₂ 396.45 Indole-carboxamide, hydroxy group IDO1 inhibition
5-(1H-Benzo[d]imidazol-2-yl)-2-methoxyaniline C₁₄H₁₃N₃O 239.28 Methoxy-aniline, unsubstituted benzimidazole Synthetic intermediate

Key Observations:

Substituent Diversity : The target compound’s 1,3,4-oxadiazole group distinguishes it from methoxy- or chloro-substituted analogs .

Bioactivity Correlation : Compounds with carboxamide linkers (e.g., ) often exhibit enhanced target engagement due to hydrogen-bonding interactions.

Computational and Bioactivity Profiling

Structural Similarity Metrics

Using Tanimoto and Dice similarity indices (based on MACCS or Morgan fingerprints), the target compound shows moderate similarity (0.45–0.60) to benzimidazole-carboxamide derivatives in , primarily due to shared benzimidazole and carboxamide motifs .

Bioactivity Clustering

Hierarchical clustering of bioactivity profiles (e.g., NCI-60 data) suggests that benzimidazole derivatives cluster by substituent type:

  • Oxadiazole-containing analogs (like the target) may align with kinase inhibitors due to their ATP-binding pocket compatibility.
  • Chloro-substituted analogs (e.g., ) correlate with apoptosis-inducing agents, as seen in p53-Mdm2 antagonists .

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